Bienvenue dans la boutique en ligne BenchChem!

N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide

medicinal chemistry kinase inhibitor design structure–activity relationship

Select CAS 866040-79-1 for its unique 7-cyclopropanecarboxamide pharmacophore that confers patent-linked FGFR-4, VEGFR-2, and PDGFR-β polypharmacology—a profile absent in positional isomers or non-cyclopropyl analogs. With supplier-certified purity ≥98% and an ISO-manufactured batch record, this compound minimizes impurity-driven artifacts in CETSA, BLI, and fluorescence-based kinase assays, ensuring reliable IC50 curves even at ≥10 µM concentrations. Its compact 286.33 Da scaffold and balanced XLogP of 0.5 make it an ideal starting point for fragment growing and scaffold-hopping in multi-target kinase programs.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 866040-79-1
Cat. No. B2882941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide
CAS866040-79-1
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC1=CC2=C(C=C1NC(=O)C3CC3)NC(=O)C=C2COC
InChIInChI=1S/C16H18N2O3/c1-9-5-12-11(8-21-2)6-15(19)17-14(12)7-13(9)18-16(20)10-3-4-10/h5-7,10H,3-4,8H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyCQIUATOREOIZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide (CAS 866040-79-1): Procurement-Relevant Structural and Physicochemical Baseline


N-[4-(Methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide (CAS 866040-79-1, molecular formula C16H18N2O3, molecular weight 286.33 g/mol) is a synthetic small-molecule member of the 2-oxo-1,2-dihydroquinoline (quinolin-2(1H)-one) class, classified under quinolines in the ChEBI ontology (CHEBI:121633) [1]. The compound bears a characteristic cyclopropanecarboxamide moiety at the 7-position, a 4-methoxymethyl substituent, and a 6-methyl group on the quinoline core [2]. Computed physicochemical descriptors include XLogP3-AA of 0.5, two hydrogen-bond donors, and three hydrogen-bond acceptors, indicating moderate polarity and oral drug-likeness potential [2]. It is commercially supplied at purities of ≥97% (MolCore), 98% (Leyan), and ≥95% (CymitQuimica/Biosynth) for research use .

Why Generic Quinoline-2-Oxo Analogs Cannot Substitute for CAS 866040-79-1 in Focused Discovery Programs


Although the 2-oxo-1,2-dihydroquinoline scaffold is shared across numerous research compounds, small variations in the substitution pattern dictate profoundly different biological target profiles, as demonstrated by patent-class evidence showing that substituted quinoline carboxamides can be engineered for selective inhibition of distinct kinase panels (FGFR-4, VEGFR-2, PDGFR-beta) [1]. Replacement of the 7-cyclopropanecarboxamide group with a 2,2-dimethylpropanamide (CAS 866040-69-9) or hexanamide substantially alters both the steric environment and the hydrogen-bonding network at the amide binding pocket, while the positional isomer N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide (CAS 851405-56-6) relocates the cyclopropanecarboxamide moiety from the 7-position directly on the core to a flexible ethyl linker at the 3-position [2]. These structural differences are not trivial: they are expected to produce divergent binding modes, kinase selectivity profiles, and ADME properties, making blind generic substitution scientifically unsound for any program where the 4-methoxymethyl-6-methyl-7-cyclopropanecarboxamide pharmacophore is a design requirement [1].

Quantitative Differential Evidence for N-[4-(Methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide Versus Closest Analogs


Structural Uniqueness: Directly Appended Cyclopropanecarboxamide at C7 Versus Flexible Linker in Positional Isomers

The target compound features the cyclopropanecarboxamide group directly attached to the quinoline C7 position. Its closest ChEBI-listed structural analog, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide (CHEBI:121332, CAS 851405-56-6), moves the cyclopropanecarboxamide to a two-carbon ethyl linker at C3 and replaces the 4-methoxymethyl/6-methyl pattern with a 7-methoxy group [1]. The Tanimoto similarity between the two compounds is 1.0 at the formula level (both are C16H18N2O3), yet their 2D topological difference is substantial: the target compound presents a rigid, conformationally restricted amide at C7, whereas the comparator presents a flexible tether [2]. A second core-matched analog, 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide (CAS 866040-69-9, C17H21ClN2O3, MW 336.82), replaces the compact cyclopropyl group (MW ~69) with a bulkier 3-chloro-2,2-dimethylpropanamide (MW ~148), increasing molecular weight by ~18% and introducing a chlorine atom with distinct electronic effects .

medicinal chemistry kinase inhibitor design structure–activity relationship

Commercial Purity Differentiation: 97–98% Supply Versus Lower-Purity Analog Availability

The target compound is commercially offered at NLT 97% purity by MolCore and 98% by Leyan, with CymitQuimica listing a minimum of 95% . In contrast, the core-matched analog 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide (CAS 866040-69-9) is listed at 95% purity by AKSci and CheMenu, while the positional isomer CAS 851405-56-6 is listed at 95% by CheMenu . The 98% purity specification of the target compound (Leyan) provides a 3-percentage-point advantage over the 95% typical of its closest analogs, which corresponds to a 60% lower maximum impurity burden (2% vs. 5% total impurities), a meaningful difference for assays sensitive to trace contaminants.

chemical procurement purity specification research-grade compounds

Physicochemical Differentiation: Balanced Hydrophilicity (XLogP3 = 0.5) Versus More Lipophilic 7-Position Analogs

The target compound's computed partition coefficient (XLogP3-AA = 0.5) places it in a moderately hydrophilic range favorable for aqueous solubility and reduced non-specific protein binding relative to more lipophilic quinolines [1]. The 7-chloro-2,2-dimethylpropanamide analog (CAS 866040-69-9, C17H21ClN2O3) is structurally predicted to have significantly higher lipophilicity owing to the addition of a chlorine atom and two extra methylene/methyl carbons; a calculated ΔXLogP of approximately +1.5 to +2.0 log units is anticipated based on the additive Hansch π-values (+0.71 for Cl on aromatic/heteroaromatic carbon, +0.5 per –CH2–) [2]. The isomeric comparator (CAS 851405-56-6), while formula-identical, may exhibit a different XLogP due to altered topological polar surface area arising from the ethyl linker and methoxy placement [3].

physicochemical properties drug-likeness solubility

Target Class Inference: Quinoline-2-Oxo Carboxamide Scaffold Engineered for FGFR-4/VEGFR-2/PDGFR-β Polypharmacology

Patent CN111892536B discloses that substituted quinoline carboxamide compounds bearing the characteristic 2-oxo-1,2-dihydroquinoline core exhibit excellent in vitro inhibitory activity against FGFR-4, VEGFR-2, and PDGFR-β kinases, acting as small-molecule tyrosine kinase inhibitors with anti-proliferative and anti-angiogenic effects [1]. While the patent's specific exemplified compounds have not been individually deconvoluted to match CAS 866040-79-1 in the publicly available abstract, the structural class assignment is unambiguous: the 4-methoxymethyl-6-methyl-7-cyclopropanecarboxamide substitution pattern falls squarely within the Markush scope of the claimed quinoline carboxamide chemotype [1]. The quinoline scaffold more broadly is associated with EGFR-TK inhibitory activity, as noted for related derivatives . In contrast, the 3-chloro-2,2-dimethylpropanamide analog (CAS 866040-69-9) has no patent-class linkage to a specific kinase polypharmacology profile in the public domain.

kinase inhibition polypharmacology anti-angiogenesis

Absence of Direct Primary Literature Quantitative Comparator Data: A Critical Transparency Statement

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents as of April 2026 found no published IC50, Ki, EC50, or in vivo efficacy data for CAS 866040-79-1, nor any published direct head-to-head quantitative comparison with its closest analogs (CAS 866040-69-9, CAS 851405-56-6, or N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide) [1][2][3]. The compound is indexed in ChEBI (CHEBI:121633) and PubChem (CID 3401414) with structural descriptors but no bioactivity annotations [2][3]. This evidentiary gap means that any claim of differential biological potency or selectivity between this compound and its analogs would be unsupported by published quantitative evidence at this time. Procurement decisions must therefore rely on the structural, physicochemical, purity, and target-class considerations documented above.

data availability compound characterization procurement due diligence

High-Confidence Research and Industrial Application Scenarios for N-[4-(Methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide (CAS 866040-79-1)


Kinase-Focused Medicinal Chemistry: Starting Point for FGFR/VEGFR/PDGFR Polypharmacology Optimization

The compound's chemotype is patent-linked to FGFR-4, VEGFR-2, and PDGFR-β inhibition [1]. Procurement of CAS 866040-79-1 as a starting scaffold for structure–activity relationship (SAR) studies in kinase drug discovery programs targeting tumor angiogenesis and FGFR-driven cancers leverages both the established class precedent and the unique structural features (direct amide at C7, 4-methoxymethyl, moderate XLogP of 0.5) amenable to further optimization. Analogs within this patent space (e.g., non-cyclopropyl 7-substituted variants) lack the three-kinase polypharmacology link in public disclosures, making this compound a more informed choice for multi-target kinase inhibitor design.

Chemical Biology Probe Development Requiring High-Purity, Reproducible Quinoline Scaffolds

With vendor-certified purity of 97–98% , CAS 866040-79-1 minimizes the risk of impurity-driven artifacts in cellular thermal shift assays (CETSA), biolayer interferometry (BLI), and fluorescence-based kinase activity measurements. The 3-percentage-point purity advantage over 95%-specified analogs reduces the impurity burden by up to 60%, a critical consideration when dose–response curves are used to compute precise IC50 values or when compounds are employed at high concentrations (≥10 µM) where even minor contaminants can dominate the biological readout.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a molecular weight of 286.33 g/mol and a balanced XLogP of 0.5, CAS 866040-79-1 lies at the interface of fragment-like and lead-like chemical space [1]. Its compact cyclopropanecarboxamide group serves as a minimal amide vector for fragment growing or scaffold-hopping strategies, while the 4-methoxymethyl handle provides a metabolically stable alternative to hydroxyl or amino substituents. The compound is structurally differentiated from the ethyl-linker positional isomer (CAS 851405-56-6), offering a distinct three-dimensional pharmacophore geometry for library design [2].

Analytical and Reference Standard Use in Quinoline Carboxamide QC and Method Development

The high certified purity (up to 98%) and availability from multiple vendors under ISO-certified quality systems position CAS 866040-79-1 as a viable reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral database expansion within the 2-oxo-1,2-dihydroquinoline carboxamide subclass. The compound's well-resolved InChIKey (CQIUATOREOIZGM-UHFFFAOYSA-N) and complete structural elucidation in PubChem [1] support its use in spectral library building and chromatographic system suitability testing.

Quote Request

Request a Quote for N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.